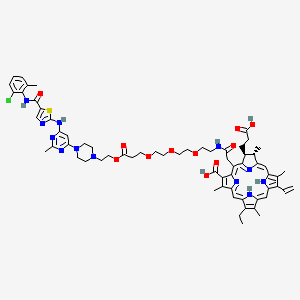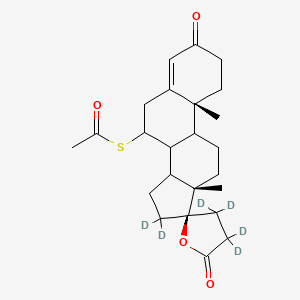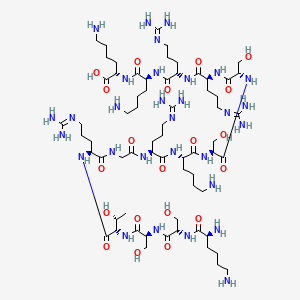
beta-Ala-Lys-N(epsilon)-AMCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se utiliza ampliamente como un reportero fluorescente en diversos estudios biológicos y químicos debido a su capacidad de emitir fluorescencia al ser excitado . El compuesto es particularmente útil para estudiar sistemas de transporte de oligopéptidos y tiene aplicaciones en investigación de administración de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de A-Ala-Lys(AMCA) implica la conjugación de beta-alanil-L-lisina con ácido 7-amino-4-metilcumarina-3-acético. El proceso típicamente incluye los siguientes pasos :
Protección de grupos amino: Los grupos amino de beta-alanil-L-lisina se protegen utilizando grupos protectores adecuados para evitar reacciones no deseadas.
Reacción de acoplamiento: La beta-alanil-L-lisina protegida se acopla entonces con ácido 7-amino-4-metilcumarina-3-acético utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Desprotección: Se eliminan los grupos protectores para obtener el producto final, A-Ala-Lys(AMCA).
Métodos de producción industrial
La producción industrial de A-Ala-Lys(AMCA) sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
A-Ala-Lys(AMCA) puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de productos oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos amino y carboxilo en A-Ala-Lys(AMCA) pueden participar en reacciones de sustitución, lo que lleva a la formación de derivados
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Aplicaciones Científicas De Investigación
A-Ala-Lys(AMCA) tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como una sonda fluorescente para estudiar reacciones químicas e interacciones moleculares.
Biología: Empleado en la imagen celular y el seguimiento de biomoléculas debido a sus propiedades fluorescentes
Industria: Aplicado en el desarrollo de biosensores y herramientas de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de A-Ala-Lys(AMCA) implica su capacidad de emitir fluorescencia al ser excitado. El compuesto es captado por las células a través de transportadores de oligopéptidos como PEPT1 y PEPT2. Una vez dentro de la célula, se puede utilizar para rastrear y estudiar varios procesos biológicos . La fluorescencia emitida por A-Ala-Lys(AMCA) permite a los investigadores visualizar y cuantificar la absorción y el transporte celulares .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a A-Ala-Lys(AMCA) incluyen:
Carnosina: Un dipéptido compuesto de beta-alanina e histidina.
Aspartamo: Un edulcorante artificial compuesto de ácido aspártico y fenilalanina.
N-acetil-aspartato: Un derivado del ácido aspártico.
N-acetil-lisina: Un derivado de lisina.
Singularidad
A-Ala-Lys(AMCA) es único debido a sus propiedades fluorescentes, que lo convierten en una excelente herramienta para estudiar el transporte de oligopéptidos y la absorción celular. A diferencia de otros compuestos similares, A-Ala-Lys(AMCA) se puede rastrear y cuantificar fácilmente mediante espectroscopia de fluorescencia .
Propiedades
Fórmula molecular |
C21H28N4O6 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1 |
Clave InChI |
BXZFTTVQAOLWHY-INIZCTEOSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)



![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)


![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


